![molecular formula C8H6OSe B102045 Benzo[b]selenophen-3(2H)-one CAS No. 19446-95-8](/img/structure/B102045.png)
Benzo[b]selenophen-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo[b]selenophen-3(2H)-one is an important organic compound that has been widely studied due to its potential applications in various fields, including medicinal chemistry, material science, and environmental science. This compound belongs to the family of selenophenes, which are organic compounds containing a selenium atom in the five-membered ring.
Wissenschaftliche Forschungsanwendungen
Benzo[b]selenophen-3(2H)-one has been widely studied for its potential applications in medicinal chemistry. It has been reported to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer activities. In addition, it has been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer cells. Moreover, Benzo[b]selenophen-3(2H)-one has been reported to enhance the efficacy of chemotherapy drugs, such as cisplatin and doxorubicin, in cancer treatment.
Wirkmechanismus
The mechanism of action of Benzo[b]selenophen-3(2H)-one is not fully understood. However, it has been reported to induce apoptosis, or programmed cell death, in cancer cells by activating the intrinsic apoptotic pathway. This pathway involves the release of cytochrome c from the mitochondria, which activates caspases and leads to cell death. Moreover, Benzo[b]selenophen-3(2H)-one has been reported to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer development.
Biochemische Und Physiologische Effekte
Benzo[b]selenophen-3(2H)-one has been reported to exhibit various biochemical and physiological effects. It has been found to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase, which protect cells from oxidative stress. Moreover, it has been reported to decrease the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which are involved in inflammation and cancer development. In addition, Benzo[b]selenophen-3(2H)-one has been reported to inhibit the activity of matrix metalloproteinases, which are involved in cancer invasion and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
Benzo[b]selenophen-3(2H)-one has several advantages for lab experiments. It is relatively easy to synthesize and has been reported to exhibit high purity and high yield. Moreover, it has been found to exhibit low toxicity and high stability in various conditions. However, there are also some limitations to the use of Benzo[b]selenophen-3(2H)-one in lab experiments. It is relatively expensive compared to other organic compounds, and its mechanism of action is not fully understood.
Zukünftige Richtungen
There are several future directions for the study of Benzo[b]selenophen-3(2H)-one. First, further studies are needed to elucidate its mechanism of action and its potential targets in cancer cells. Second, studies are needed to investigate its potential applications in combination with other chemotherapy drugs. Third, studies are needed to investigate its potential applications in other fields, such as material science and environmental science. Fourth, studies are needed to investigate the potential side effects of Benzo[b]selenophen-3(2H)-one in vivo and in clinical trials. Fifth, studies are needed to develop more efficient and cost-effective methods for the synthesis of Benzo[b]selenophen-3(2H)-one.
Synthesemethoden
The synthesis of Benzo[b]selenophen-3(2H)-one can be achieved through various methods, including the reaction of 2-chlorobenzaldehyde with selenium powder in the presence of sodium hydroxide, the reaction of 2-bromo-1-(phenylseleno)benzene with 2-chlorobenzaldehyde in the presence of potassium carbonate, and the reaction of 2-chlorobenzaldehyde with phenylselenol in the presence of sodium hydroxide. These methods have been reported to yield high purity and high yield of Benzo[b]selenophen-3(2H)-one.
Eigenschaften
CAS-Nummer |
19446-95-8 |
|---|---|
Produktname |
Benzo[b]selenophen-3(2H)-one |
Molekularformel |
C8H6OSe |
Molekulargewicht |
197.1 g/mol |
IUPAC-Name |
1-benzoselenophen-3-one |
InChI |
InChI=1S/C8H6OSe/c9-7-5-10-8-4-2-1-3-6(7)8/h1-4H,5H2 |
InChI-Schlüssel |
MRVHYSCWUNKALE-UHFFFAOYSA-N |
SMILES |
C1C(=O)C2=CC=CC=C2[Se]1 |
Kanonische SMILES |
C1C(=O)C2=CC=CC=C2[Se]1 |
Synonyme |
Benzo[b]selenophen-3(2H)-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H-Pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B101962.png)
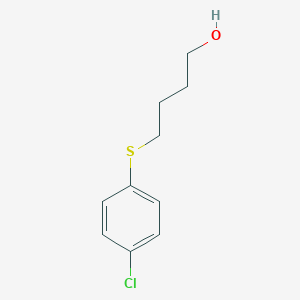
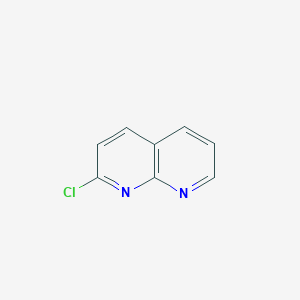
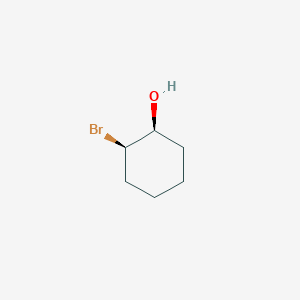
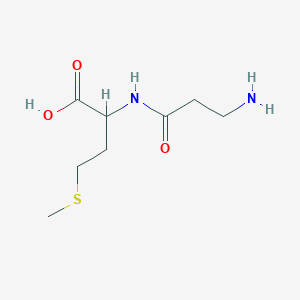
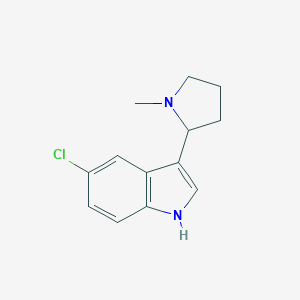
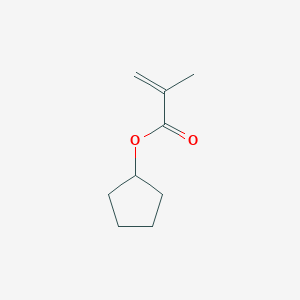
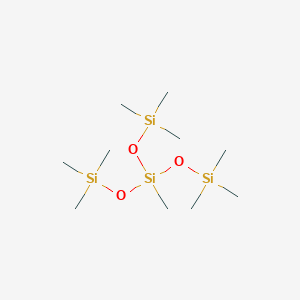
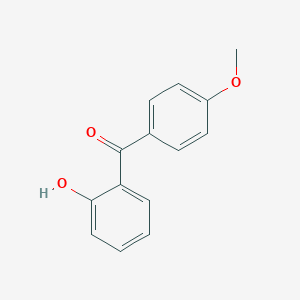
![4-[(Ethoxycarbonyl)oxy]benzoic acid](/img/structure/B101982.png)
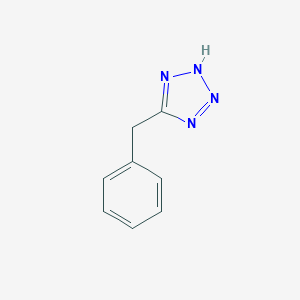
![Methanesulfonic acid, thio-, S-[[[[(methylsulfinyl)methyl]thio]methoxy]methyl] ester](/img/structure/B101987.png)

![methyl (3S)-3-(decanoylamino)-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoate](/img/structure/B101991.png)